![molecular formula C19H19FN2O4S3 B11408846 2-(ethylsulfonyl)-N-(4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B11408846.png)
2-(ethylsulfonyl)-N-(4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound may have applications in medicinal chemistry, given its structural features.
2-(ethylsulfonyl)-N-(4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine: is a complex organic compound with a thiazole core. Let’s break down its structure:
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. similar thiazole derivatives are often synthesized through multistep processes involving cyclization reactions, sulfonation, and substitution reactions.
- Industrial production methods would likely involve large-scale synthesis using established protocols.
Chemical Reactions Analysis
Oxidation: The thiazole ring could undergo oxidation reactions, potentially leading to sulfoxide or sulfone derivatives.
Reduction: Reduction of the sulfonyl groups could yield corresponding sulfides.
Substitution: The benzyl group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate. The presence of a fluorobenzyl group suggests possible interactions with biological targets.
Biological Studies: Explore its effects on cellular pathways, enzyme inhibition, or receptor binding.
Industry: Assess its use as a precursor for other compounds or as a building block in organic synthesis.
Mechanism of Action
- Unfortunately, specific information on the mechanism of action for this compound is not available. Further research would be needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
- Similar thiazole-based compounds include:
Thiazolidinediones (TZDs): Used in diabetes treatment due to their insulin-sensitizing properties.
Thiazole-based antibiotics: Examples include thiostrepton and micrococcin.
Other thiazole-containing drugs: Such as riluzole (used for amyotrophic lateral sclerosis) and abafungin (antifungal agent).
Uniqueness: The specific combination of substituents in our compound sets it apart from these known analogs.
Remember that while I’ve provided an overview, further research and experimental data would be necessary to fully understand this compound’s properties and applications
Properties
Molecular Formula |
C19H19FN2O4S3 |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
2-ethylsulfonyl-N-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C19H19FN2O4S3/c1-3-28(23,24)19-22-18(29(25,26)16-10-4-13(2)5-11-16)17(27-19)21-12-14-6-8-15(20)9-7-14/h4-11,21H,3,12H2,1-2H3 |
InChI Key |
WFNIFQHSYOMRQH-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=C(S1)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


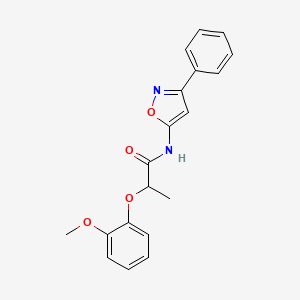
![5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11408775.png)
![3-chloro-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11408792.png)
![N-(2-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B11408807.png)
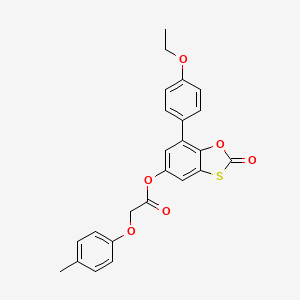
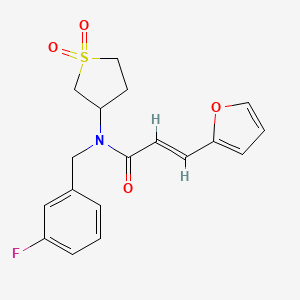
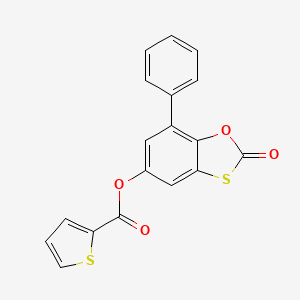
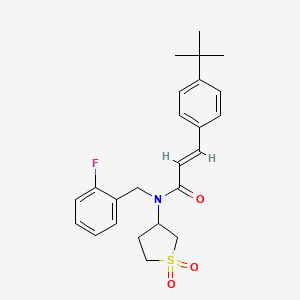
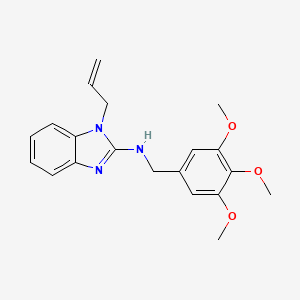
![N-{3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}butanamide](/img/structure/B11408835.png)
![Dimethyl [2-(4-chlorophenyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11408837.png)
![2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)-1,3-thiazol-5-amine](/img/structure/B11408842.png)
![methyl 4-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate](/img/structure/B11408857.png)
![(2E)-1-(4-bromophenyl)-3-{1-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]-1H-indol-3-yl}prop-2-en-1-one](/img/structure/B11408861.png)
